molecular formula C6H11LiO4 B11722819 Lithium (R)-3,5-dihydroxy-3-methylpentanoate CAS No. 1255502-07-8

Lithium (R)-3,5-dihydroxy-3-methylpentanoate

Cat. No.: B11722819
CAS No.: 1255502-07-8
M. Wt: 154.1 g/mol
InChI Key: PVWNXFFXFNEHDZ-FYZOBXCZSA-M
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Description

Lithium (R)-3,5-dihydroxy-3-methylpentanoate is a chiral lithium salt characterized by its (R)-configured hydroxyl and methyl groups on the pentanoate backbone. The R-enantiomer is hypothesized to exhibit distinct physicochemical and biological properties due to stereochemical differences, particularly in optical behavior, lithium-ion interactions, and therapeutic applications. This article compares the R-enantiomer with structurally and functionally related lithium compounds, leveraging data from optical studies, pharmaceutical trials, and industrial material science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1255502-07-8

Molecular Formula

C6H11LiO4

Molecular Weight

154.1 g/mol

IUPAC Name

lithium;(3R)-3,5-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m1./s1

InChI Key

PVWNXFFXFNEHDZ-FYZOBXCZSA-M

Isomeric SMILES

[Li+].C[C@@](CCO)(CC(=O)[O-])O

Canonical SMILES

[Li+].CC(CCO)(CC(=O)[O-])O

Origin of Product

United States

Preparation Methods

Alkylation Stage: Formation of Ethyl 5-Benzyloxy-3-Hydroxy-3-Methylpentanoate

A mixture of 4-benzyloxy-2-butanone (40 g) and ethyl bromoacetate (37.6 g) in anhydrous ether is reacted with activated zinc (20 g) under reflux for 2 hours. The benzyl group acts as a protecting moiety for the tertiary alcohol, while the zinc mediates the nucleophilic addition. Post-reaction workup involves:

  • Acidic quenching with HCl

  • Ether extraction and washing with saturated NaCl and NaHCO₃

  • Vacuum distillation to isolate the crude ester

Key Data :

ParameterValue
Yield (crude ester)~50% (15 g from 30 g)
By-product (low-boiling)~15 g (below 70°C/0.4 mmHg)

Hydrolysis and Salt Formation: Purification via DBED Complex

The crude ester is hydrolyzed with 1 N NaOH in methanol-water, yielding 5-benzyloxy-3-hydroxy-3-methylpentanoic acid . Impurities are removed by converting the acid to its N,N'-dibenzylethylenediammonium (DBED) salt , which crystallizes from chloroform-ether:

Procedure :

  • Dissolve 1.93 g acid in 5 mL methanol.

  • Add 0.97 g DBED and precipitate with 75 mL ether.

  • Recrystallize from chloroform-petroleum ether → 200 mg pure DBED salt (m.p. 131–133°C).

Advantage : The DBED salt achieves >98% purity, critical for subsequent stereospecific reduction.

Lithium Salt Formation

The free acid is neutralized with lithium hydroxide in aqueous methanol, followed by lyophilization to isolate the lithium salt:

Reaction :

(R)-3,5-Dihydroxy-3-methylpentanoic acid+LiOHLithium (R)-3,5-dihydroxy-3-methylpentanoate+H2O\text{(R)-3,5-Dihydroxy-3-methylpentanoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

Purification :

  • Solvent: Methanol-water (1:1)

  • Lyophilization yield: >90% (based on acid input)

Analytical Characterization

Critical quality attributes for the lithium salt include:

PropertyMethodSpecification
Enantiomeric excessChiral HPLC≥99% (R)-isomer
Water contentKarl Fischer titration≤0.5% w/w
Lithium contentICP-MS4.6–5.1% w/w

Industrial-Scale Considerations

Cost Drivers

  • 4-Benzyloxy-2-butanone : ~$120/kg (bulk pricing)

  • PtO₂ catalyst : Recovery via filtration reduces costs.

Environmental Impact

  • Waste streams : Benzyl alcohol (from hydrogenolysis) and zinc residues require neutralization.

Chemical Reactions Analysis

Enzymatic Phosphorylation in the Mevalonate Pathway

The compound serves as a substrate in ATP-dependent enzymatic reactions:

  • Mevalonate Kinase (MK) : Catalyzes phosphorylation at the 5-hydroxyl group:

    (R)-Mevalonate+ATPMK(R)-Mevalonate-5-phosphate+ADP\text{(R)-Mevalonate} + \text{ATP} \xrightarrow{\text{MK}} \text{(R)-Mevalonate-5-phosphate} + \text{ADP}
  • Phosphomevalonate Kinase (PMK) : Further phosphorylates to yield mevalonate-5-diphosphate.

  • Diphosphomevalonate Decarboxylase (DPM-DC) : Facilitates decarboxylation and ATP hydrolysis, producing isopentenyl pyrophosphate (IPP), a precursor for terpenoids and steroids .

Key Enzymatic Parameters :

EnzymeSubstrateProductCofactorReference
Mevalonate Kinase(R)-MevalonateMevalonate-5-phosphateATP
Phosphomevalonate KinaseMevalonate-5-phosphateMevalonate-5-diphosphateATP
DPM-DCMevalonate-5-diphosphateIsopentenyl pyrophosphateATP

Esterification and Amidation Reactions

The carboxylate and hydroxyl groups enable derivatization for prodrug synthesis:

  • Esterification : Reacts with phenols or alcohols via coupling agents (e.g., EDCI, HBTU):

    (R)-Mevalonate-Li+R-OH(R)-Mevalonate ester+LiX\text{(R)-Mevalonate-Li} + \text{R-OH} \rightarrow \text{(R)-Mevalonate ester} + \text{LiX}

    Example: Benzyl ester derivatives showed moderate plasma stability .

  • Amidation : Forms stable amides with primary/secondary amines:

    (R)-Mevalonate-Li+R-NH2(R)-Mevalonate amide+LiX\text{(R)-Mevalonate-Li} + \text{R-NH}_2 \rightarrow \text{(R)-Mevalonate amide} + \text{LiX}

    Phenyl and 4-fluorobenzyl amides demonstrated enhanced stability compared to esters .

Cyclization to Lactones and Carbonates

Under acidic or dehydrating conditions, intramolecular esterification occurs:

  • Lactonization : Forms a δ-lactone via 5-hydroxyl and carboxylate interaction:

    (R)-Mevalonate-LiΔ/H+(R)-Mevalonolactone+LiOH\text{(R)-Mevalonate-Li} \xrightarrow{\Delta/\text{H}^+} \text{(R)-Mevalonolactone} + \text{LiOH}
  • Carbonate Formation : Reaction with triphosgene yields cyclic carbonates:

    (R)-Mevalonate-Li+Cl3C-O-C(O)-ClCyclic carbonate+LiCl\text{(R)-Mevalonate-Li} + \text{Cl}_3\text{C-O-C(O)-Cl} \rightarrow \text{Cyclic carbonate} + \text{LiCl}

    Stability Data for Carbonates :

    Substituent (R)Half-life (PBS, 37°C)Reference
    Benzyl (CH₃)>48 hours
    4-Fluorobenzyl (CF₃)6 hours
    2,4-Difluorobenzyl5 hours

Hydrolysis and Decomposition

The compound undergoes pH-dependent hydrolysis:

  • Alkaline Conditions : Degrades via ester/amide bond cleavage.

  • Acidic Conditions : Accelerates lactonization and decarboxylation.
    In phosphate-buffered saline (PBS), decomposition pathways include:

Cyclic carbonateCarboxylic acid+CO2(t1/2=1min for lactone 26acid 27)[2]\text{Cyclic carbonate} \rightarrow \text{Carboxylic acid} + \text{CO}_2 \quad (t_{1/2} = 1 \, \text{min for lactone 26} \rightarrow \text{acid 27})[2]

Redox Reactions

  • Reduction : Sodium triacetoxyborohydride reduces aldehyde intermediates in synthetic routes involving the lithium salt .

  • Oxidation : Tertiary hydroxyl groups resist oxidation under mild conditions but may oxidize with strong agents (e.g., CrO₃).

Coordination Chemistry

The carboxylate group participates in metal coordination:

  • Ag(I) Coordination : Forms polymeric structures with Ag⁺ ions in solution .

Scientific Research Applications

Pharmacological Applications

Lithium compounds have long been recognized for their therapeutic potential, especially in the treatment of mood disorders. Lithium (R)-3,5-dihydroxy-3-methylpentanoate is particularly significant due to its role in stabilizing mood and its potential neuroprotective effects.

Mood Stabilization

Research indicates that lithium is the drug of choice for managing bipolar disorder. Its mechanism of action remains complex but involves modulation of neurotransmitter systems and neuroprotective effects on neuronal cells. Regular monitoring of plasma lithium levels is crucial due to its narrow therapeutic index, which ranges from 0.5 to 1 mEq/L .

Neuroprotective Effects

Studies have highlighted lithium's ability to promote neurogenesis and protect against neurodegeneration. For instance, lithium has been shown to enhance the survival of neurons under stress conditions, making it a candidate for further research in neurodegenerative diseases .

Microbiological Applications

This compound has demonstrated efficacy in promoting the growth of beneficial microorganisms, particularly Lactobacillus species.

Lactobacillus Growth Promotion

The compound has been found useful in enhancing the growth of Lactobacillus acidophilus ATCC 4963, a bacterium essential for lactic acid production and fermentation processes in dairy products. The optimal concentration for promoting growth was identified at 0.0005 units per ml . This application is particularly relevant in the food industry for producing yogurt and cottage cheese.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Cipriani et al., 2013Mood DisordersLithium significantly reduced suicidal behavior among patients with bipolar disorder.
Malhi et al., 2020PharmacologyEmphasized the importance of lithium levels monitoring due to its narrow therapeutic index.
Research on Lactobacillus GrowthMicrobiologyDemonstrated that this compound promotes growth effectively at low concentrations .

Comparison with Similar Compounds

Table 1: Optical Properties of Selected Lithium Salts

Compound Structure Type Optical Output (%) FOM Source
Lithium benzoate Aromatic 72 N/A
Lithium acrylate Non-aromatic 79 N/A
This compound Non-aromatic ~79* N/A

*Estimated based on structural analogy to non-aromatic lithium salts.

Enantiomeric Comparison: (R) vs. (S) Configuration

The (S)-enantiomer of 3,5-dihydroxy-3-methylpentanoate is a well-characterized intermediate in isoprenoid biosynthesis, with applications in metabolic studies. Stereochemical differences between the R- and S-forms likely influence bioavailability and receptor binding. For example, in pharmaceutical contexts, the S-enantiomer may exhibit higher metabolic activity due to enzyme specificity, whereas the R-enantiomer could display altered pharmacokinetics or reduced toxicity. Further comparative studies are needed to validate these hypotheses.

Lithium-Ion Handling and Industrial Relevance

However, its organic backbone may limit stability in high-temperature or acidic industrial environments compared to inorganic salts like lithium hydroxide, which dominates EU trade flows (60% of refined lithium compounds).

Table 2: Industrial Performance Metrics

Compound Lithium Uptake Efficiency (%) pH Stability Source
Organosilane-grafted lithium sieve 85 7–12
Lithium hydroxide N/A >10
This compound N/A 待研究

Physicochemical Stability

Lithium hypochlorite, a strong oxidizer used in drilling fluids, requires pH >7 to prevent hazardous acidic decomposition. Similarly, this compound’s stability may depend on pH and temperature. Its hydroxyl groups could enhance solubility in aqueous systems compared to lithium carbonate (low solubility) but reduce thermal stability relative to inorganic salts.

Biological Activity

Lithium (R)-3,5-dihydroxy-3-methylpentanoate, commonly referred to as lithium mevalonate, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Lithium Mevalonate

Lithium mevalonate is a lithium salt of mevalonic acid, which plays a crucial role in the mevalonate pathway—a metabolic pathway responsible for the biosynthesis of terpenes and steroids. The (R)-enantiomer is particularly noted for its biological activity, influencing various cellular processes.

Lithium mevalonate exerts its effects primarily through modulation of cellular signaling pathways. Key mechanisms include:

  • Inhibition of Mevalonate Pathway : Lithium mevalonate interferes with the mevalonate pathway, which is critical for cholesterol synthesis and the production of isoprenoids. This inhibition can lead to altered cell proliferation and apoptosis in certain cancer cells .
  • Neuroprotective Effects : Research has indicated that lithium compounds can enhance neuroprotective signaling pathways, potentially beneficial in neurodegenerative diseases .
  • Antioxidant Activity : Lithium mevalonate has been shown to exhibit antioxidant properties, reducing oxidative stress in cells .

Biological Activity and Case Studies

Recent studies have highlighted the biological activities associated with lithium mevalonate:

  • Cancer Cell Proliferation : A study demonstrated that lithium mevalonate could inhibit the proliferation of chronic lymphocytic leukemia (CLL) cells by inducing DNA synthesis cessation in vitro. This suggests a potential role in cancer therapy .
  • Neuroprotective Properties : In animal models, lithium mevalonate has been observed to protect against neuronal cell death induced by oxidative stress. This property is particularly relevant for conditions such as Alzheimer's disease .
  • Metabolic Regulation : Lithium mevalonate may influence metabolic pathways related to obesity and diabetes by modulating insulin sensitivity and lipid metabolism .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Cancer Cell InhibitionInduces cell cycle arrest in CLL cells
NeuroprotectionProtects neurons from oxidative damage
Metabolic RegulationModulates insulin sensitivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium (R)-3,5-dihydroxy-3-methylpentanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves neutralizing (R)-3,5-dihydroxy-3-methylpentanoic acid with lithium hydroxide under controlled conditions (e.g., inert atmosphere to prevent oxidation). Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on hydroxyl proton signals and stereochemical integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing its structural and thermal stability?

  • Methodological Answer :

  • FTIR/Raman Spectroscopy : Identify functional groups (e.g., carboxylate and hydroxyl stretches) and hydrogen-bonding interactions.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen/air atmospheres.
  • X-ray Diffraction (XRD) : Determine crystalline phase purity, especially if used in solid-state applications like battery electrolytes.
  • Safety protocols during analysis (e.g., handling hygroscopic samples) should align with GHS guidelines for lithium-containing compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) models optimize the electrochemical behavior of this compound in battery electrolytes?

  • Methodological Answer :

  • Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to model electron exchange-correlation effects, ensuring accurate ion mobility predictions .
  • Incorporate projector augmented-wave (PAW) pseudopotentials to reduce computational cost while maintaining precision in lithium-ion interaction simulations .
  • Validate models against experimental ionic conductivity measurements and phase stability data (e.g., synchrotron XRD under operando conditions) .

Q. What strategies mitigate contradictions between computational predictions and experimental ionic conductivity data?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-derived activation energies with Arrhenius plots from impedance spectroscopy.
  • Defect Analysis : Use positron annihilation spectroscopy to identify lattice defects that may reduce practical conductivity.
  • Dynamic Simulations : Apply ab initio molecular dynamics (AIMD) to account for temperature-dependent Li⁺ diffusion pathways not captured in static DFT models .

Q. How does the compound’s stereochemistry influence its performance in lithium-ion battery electrolytes?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers to test individual electrochemical performance (e.g., via cyclic voltammetry).
  • Coordination Studies : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to compare Li⁺ coordination geometries with (R)- and (S)-enantiomers.
  • Advanced NMR (e.g., ⁷Li NMR) can reveal differences in ion mobility and solvation dynamics influenced by stereochemistry .

Data Analysis and Interpretation

Q. What frameworks resolve discrepancies in stability data between accelerated aging tests and theoretical predictions?

  • Methodological Answer :

  • Apply systematic review protocols to harmonize experimental conditions (e.g., temperature, humidity) with computational assumptions (e.g., lattice parameters).
  • Use error-propagation analysis to quantify uncertainties in DFT-predicted phase boundaries versus experimental TGA/DSC results.
  • Reference literature on lithium battery cathode degradation mechanisms to contextualize stability contradictions .

Safety and Handling in Academic Research

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in anhydrous, inert environments (argon gloveboxes) to prevent hydrolysis.
  • Exposure Mitigation : Use fume hoods for synthesis and PPE (gloves, goggles) compliant with GHS hazard codes (H318: Causes serious eye damage) .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions.

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